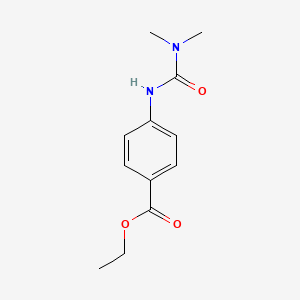

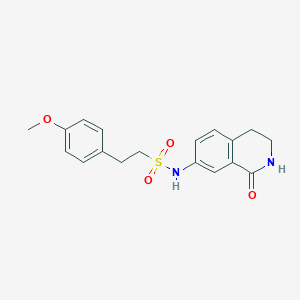

![molecular formula C24H22N2O2 B2880743 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide CAS No. 320423-65-2](/img/structure/B2880743.png)

4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide” is a benzoylhydrazine derivative bearing an ether group . It has a molecular formula of C24H22N2O2 .

Molecular Structure Analysis

The molecular and crystal structures of this compound have been described in the literature . The supramolecular structures of the compound are governed by N—H N and N—H O hydrogen-bonding interactions . The orientation of the carbohydrazide moiety in the molecules is likely to favor the crystal packing and thus hydrogen-bonding interactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.科学的研究の応用

Antimicrobial Activity

Compounds similar to 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide have been investigated for their antimicrobial properties. For instance, Saravanan et al. (2015) synthesized a series of semicarbazide derivatives characterized by FT-IR, NMR, Mass spectroscopy, and elemental analysis, demonstrating significant in vitro antibacterial and antifungal activities against human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).

Antioxidant Ability

Research by Hussain (2016) on new 5-amino-1,2,4-Triazole Derivatives containing 2,6-dimethoxyphenol, synthesized through various chemical reactions, showed significant free-radical scavenging ability, highlighting the potential for compounds with similar structures in antioxidant applications (Hussain, 2016).

Corrosion Inhibition

Singh and Quraishi (2016) explored the corrosion inhibiting properties of novel synthesized compounds for mild steel in acidic conditions, revealing high inhibition efficiencies and suggesting the application of similar compounds in industrial corrosion prevention (Singh & Quraishi, 2016).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide' involves the reaction of 4-methylbenzyl chloride with sodium hydroxide to form 4-methylbenzyl alcohol, which is then reacted with 4-nitrobenzoyl chloride to form 4-[(4-methylbenzyl)oxy]benzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with cinnamaldehyde to form the desired compound.", "Starting Materials": [ "4-methylbenzyl chloride", "sodium hydroxide", "4-nitrobenzoyl chloride", "thionyl chloride", "hydrazine hydrate", "cinnamaldehyde" ], "Reaction": [ "4-methylbenzyl chloride + sodium hydroxide → 4-methylbenzyl alcohol", "4-methylbenzyl alcohol + 4-nitrobenzoyl chloride → 4-[(4-methylbenzyl)oxy]benzoic acid", "4-[(4-methylbenzyl)oxy]benzoic acid + thionyl chloride → 4-[(4-methylbenzyl)oxy]benzoyl chloride", "4-[(4-methylbenzyl)oxy]benzoyl chloride + hydrazine hydrate → 4-[(4-methylbenzyl)oxy]-N'-benzenecarbohydrazide", "4-[(4-methylbenzyl)oxy]-N'-benzenecarbohydrazide + cinnamaldehyde → 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide" ] } | |

CAS番号 |

320423-65-2 |

分子式 |

C24H22N2O2 |

分子量 |

370.4 g/mol |

IUPAC名 |

4-[(4-methylphenyl)methoxy]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |

InChI |

InChI=1S/C24H22N2O2/c1-19-9-11-21(12-10-19)18-28-23-15-13-22(14-16-23)24(27)26-25-17-5-8-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,26,27)/b8-5+,25-17+ |

InChIキー |

YUOMFXDGUWICCH-JVWXNFGLSA-N |

異性体SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |

SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |

正規SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

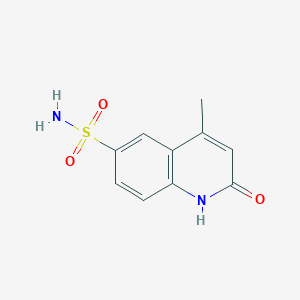

![2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile](/img/structure/B2880666.png)

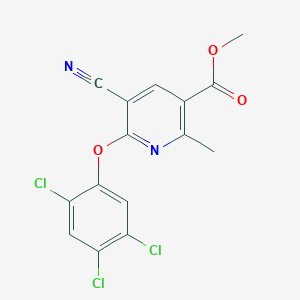

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)

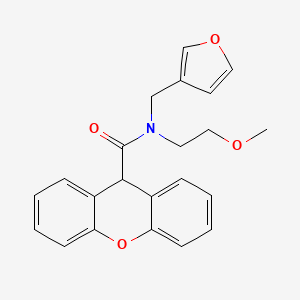

![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)

![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)